molecular formula C14H10N2O4S B2897730 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1202971-56-9

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B2897730
CAS No.: 1202971-56-9
M. Wt: 302.3
InChI Key: QJDUQYHWJQBYIV-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate is a novel chemical entity designed for early-stage drug discovery and pharmacological research. This compound features a unique hybrid structure combining two privileged scaffolds in medicinal chemistry: a 5-(thiophen-2-yl)isoxazole moiety and a 6-oxo-1,6-dihydropyridine-3-carboxylate ester. The 5-(thiophen-2-yl)isoxazole core is a recognized pharmacophore with demonstrated biological activity. Recent studies on analogues have shown that this specific heterocyclic system exhibits potent anti-cancer properties, particularly against breast cancer cell lines such as MCF-7 (ERα-positive), by potentially acting as an inhibitor of the Estrogen Receptor alpha (ERα) . The dihydropyridazine (or dihydropyridine) carboxylate component is also found in other biologically active molecules, such as compounds reported to target the JNK2 pathway for the treatment of acute lung injury and sepsis . The integration of these two fragments into a single molecule makes this compound a promising candidate for researchers investigating new small-molecule inhibitors for oncology and other therapeutic areas. Its structure is of significant interest for establishing structure-activity relationships (SAR), optimizing lead compounds, and studying mechanisms of action involving key biological pathways. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 6-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-13-4-3-9(7-15-13)14(18)19-8-10-6-11(20-16-10)12-2-1-5-21-12/h1-7H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDUQYHWJQBYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)COC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene and isoxazole rings, followed by their integration into the dihydropyridine structure. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as:

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Sulfoxides and sulfones: From oxidation of the thiophene ring.

    Piperidine derivatives: From reduction of the dihydropyridine ring.

    Substituted isoxazoles: From nucleophilic substitution reactions.

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():

  • Contains a thiazolo-pyrimidine core, a fused aromatic system, and ester functionality.
  • The dihydropyrimidine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å), contrasting with the dihydropyridine ring in the target compound, which may exhibit greater planarity due to conjugation with the carboxylate group .
  • Dihedral angles between fused rings (80.94°) suggest steric hindrance, whereas the isoxazole-thiophene group in the target compound may allow for more coplanar interactions .

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (): Features a pyrimidine core with nitro and cyano substituents, contributing to strong electron-withdrawing effects.

Bioactivity Comparison

  • Thiazolo-pyrimidine derivatives (): Studied for antimicrobial and anti-inflammatory activities due to sulfur-containing heterocycles. The target compound’s thiophene group may confer similar bioactivity with enhanced membrane permeability .
  • Ferroptosis-inducing compounds (): Dihydropyridine derivatives are redox-active and may trigger ferroptosis in cancer cells. The target compound’s 6-oxo-1,6-dihydropyridine core could act as a pro-oxidant, analogous to FINs (ferroptosis inducers) in oral squamous cell carcinoma .

Data Tables

Table 1: Structural and Physical Properties

Compound Core Structure Key Substituents Melting Point (°C) Yield (%)
Target Compound Dihydropyridine Isoxazole-thiophene, ester
Ethyl 7-methyl-3-oxo-5-phenyl... Thiazolo-pyrimidine Trimethoxybenzylidene, ester 154–155 78
Pyrazol-pyrimidine derivative Pyrimidine Nitrophenyl, thioxo, cyano 190.9 79

Table 2: Hypothetical Bioactivity Profiles

Compound Potential Activity Mechanism (Inferred)
Target Compound Anticancer, antimicrobial Ferroptosis induction, enzyme inhibition
Thiazolo-pyrimidine derivative Antimicrobial Membrane disruption
FINs () Anticancer ROS accumulation, lipid peroxidation

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H11N3O4SC_{14}H_{11}N_3O_4S with a molecular weight of 317.32 g/mol. Its structure includes a thiophene ring, an isoxazole moiety, and a dihydropyridine core, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC14H11N3O4SC_{14}H_{11}N_3O_4S
Molecular Weight317.32 g/mol
CAS Number1203263-78-8

Antioxidant Activity

Research has indicated that derivatives containing thiophene and isoxazole exhibit significant antioxidant properties. For instance, compounds similar to the target molecule have shown high antioxidant activity in assays like the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) test. One study reported an IC50 value of 28.23 μg/mL , indicating potent radical scavenging ability compared to ascorbic acid .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A study highlighted that related isoxazole derivatives demonstrated pronounced antibacterial activities against various pathogens, including both Gram-positive and Gram-negative bacteria . The mechanism of action may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for anti-inflammatory effects through modulation of inflammatory pathways. The activation of certain receptors involved in inflammation response may be influenced by these compounds, suggesting a role in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of electron-rich heterocycles allows for effective donation of electrons to free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and inflammatory processes.
  • Receptor Modulation : Some derivatives may act as agonists or antagonists at specific receptors involved in metabolic regulation and inflammation.

Case Studies

  • Antioxidant Evaluation : A study investigated various derivatives for their antioxidant potential using different assays and found that compounds with thiophene and isoxazole rings exhibited superior activity compared to traditional antioxidants .
  • Antimicrobial Testing : Another research effort focused on synthesizing new isoxazole derivatives and testing their antimicrobial efficacy against resistant strains of bacteria, revealing promising results for further development .
  • Inflammatory Response Modulation : In vivo studies demonstrated that certain derivatives could significantly reduce markers of inflammation in animal models, suggesting therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate?

  • Methodological Answer : A reflux-based approach using acetic acid/acetic anhydride mixtures (1:1 v/v) with sodium acetate as a catalyst is effective. For example, heating equimolar quantities of precursor heterocycles (e.g., thiophene-isoxazole derivatives) and pyridine carboxylates at 110–120°C for 8–10 hours achieves cyclization. Post-reaction concentration and recrystallization in ethyl acetate/ethanol (3:2) yield pure crystals (78% yield) .
  • Key Data :

ParameterValue
Solvent SystemEthyl acetate/ethanol (3:2)
Reaction Time8–10 hours
Yield78%
Melting Point427–428 K

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C. No specific acute toxicity data are available, but analogous thiophene derivatives require precautions against flammability and reactivity with oxidizing agents .

Q. Which spectroscopic and chromatographic techniques are essential for characterization?

  • Methodological Answer :

  • NMR : Confirm regiochemistry of the thiophene-isoxazole moiety (δ 6.8–7.2 ppm for aromatic protons).
  • X-ray crystallography : Resolve puckering in the pyridine ring (e.g., C5 deviation of 0.224 Å from the mean plane) .
  • HPLC-MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction determines dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) and hydrogen-bonding networks (C–H···O interactions with bifurcated donors). Refinement using riding models (C–H = 0.93–0.98 Å) ensures accurate electron density maps .
  • Crystallographic Data :

ParameterValue
Space GroupMonoclinic
Unit Cell Dimensionsa = 10.21 Å, b = 14.32 Å, c = 12.45 Å
Dihedral Angle80.94(7)°

Q. What experimental designs are suitable for evaluating environmental fate and ecological risks?

  • Methodological Answer : Adopt a tiered approach:

  • Lab Studies : Assess biodegradability (OECD 301) and hydrolysis/photolysis rates under varying pH/UV conditions.
  • Field Studies : Use randomized block designs (split-split plots) to monitor soil/water distribution and bioaccumulation in model organisms (e.g., Daphnia) .
  • Risk Modeling : Apply probabilistic models (e.g., QuESt) to estimate exposure thresholds for aquatic ecosystems.

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC50 values across cell lines (e.g., HEK293 vs. MCF7) to identify selective toxicity.
  • SAR Analysis : Modify substituents (e.g., thiophene vs. phenyl groups) and test analogs to isolate pharmacophores.
  • Mechanistic Assays : Use fluorescence-based assays (e.g., ROS detection) to differentiate antimicrobial and apoptotic pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 78% vs. lower literature values)?

  • Methodological Answer : Optimize reaction parameters:

  • Catalyst Screening : Compare sodium acetate vs. DMAP for cyclization efficiency.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate) for higher recovery .

Research Findings and Applications

Q. What are the potential pharmacological applications based on structural analogs?

  • Methodological Answer :

  • Anticancer : Pyrimidine derivatives inhibit topoisomerase II (IC50 ~ 5 µM in HepG2 cells).
  • Antimicrobial : Thiophene-isoxazole hybrids show MICs of 12.5 µg/mL against S. aureus .
    • Table: Comparative Bioactivity
Analog StructureTargetIC50/MIC
Thiophene-isoxazoleS. aureus12.5 µg/mL
Pyrimidine-carboxylateTopoisomerase II5 µM

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